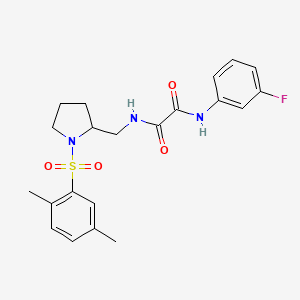
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-fluorophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O4S and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonamide group linked to a pyrrolidine and oxalamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is C23H29N3O4S, with a molecular weight of approximately 443.56 g/mol. The compound's structure includes:
- Sulfonamide Group : Enhances binding interactions with proteins and enzymes.
- Pyrrolidine Ring : Contributes to binding affinity and specificity.
- Oxalamide Moiety : Aids in stability and solubility in biological environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Protein Binding : The sulfonamide group facilitates strong interactions with various proteins, potentially leading to inhibition or modulation of their activities.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cells, suggesting that this compound may exhibit similar properties .
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 52 | Induces apoptosis |
| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibits tubulin polymerization |
These findings indicate that the compound may also target similar pathways involved in cell proliferation and apoptosis .
Binding Affinity Studies
Computational docking studies suggest that this compound can effectively bind to key targets involved in cancer progression. For example, docking simulations have indicated favorable binding conformations within the colchicine binding site of tubulin, which is crucial for its role in cell division .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Study on DVL1 Inhibition :
- In Vitro Efficacy :
特性
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-14-8-9-15(2)19(11-14)30(28,29)25-10-4-7-18(25)13-23-20(26)21(27)24-17-6-3-5-16(22)12-17/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVABBUCOAXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














